molecular formula C14H14ClNO B3316014 [2-(2-Chlorophenoxymethyl)phenyl]methanamine CAS No. 951915-22-3

[2-(2-Chlorophenoxymethyl)phenyl]methanamine

Cat. No.: B3316014
CAS No.: 951915-22-3
M. Wt: 247.72 g/mol
InChI Key: DFBCTUYJEBUEQY-UHFFFAOYSA-N
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Description

[2-(2-Chlorophenoxymethyl)phenyl]methanamine: is an organic compound with the molecular formula C14H14ClNO It is characterized by the presence of a chlorophenoxy group attached to a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine typically involves the reaction of 2-chlorophenol with benzyl chloride to form 2-(2-chlorophenoxymethyl)benzyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2-Chlorophenoxymethyl)phenyl]methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Chlorophenoxymethyl)phenyl]methanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a useful tool for probing biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(2-Chlorophenoxymethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

    [2-(2-Bromophenoxymethyl)phenyl]methanamine: Similar structure but with a bromine atom instead of chlorine.

    [2-(2-Fluorophenoxymethyl)phenyl]methanamine: Similar structure but with a fluorine atom instead of chlorine.

    [2-(2-Iodophenoxymethyl)phenyl]methanamine: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: The presence of the chlorine atom in [2-(2-Chlorophenoxymethyl)phenyl]methanamine imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it distinct from its bromine, fluorine, and iodine analogs, which may exhibit different reactivity and stability profiles .

Properties

IUPAC Name

[2-[(2-chlorophenoxy)methyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-13-7-3-4-8-14(13)17-10-12-6-2-1-5-11(12)9-16/h1-8H,9-10,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBCTUYJEBUEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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